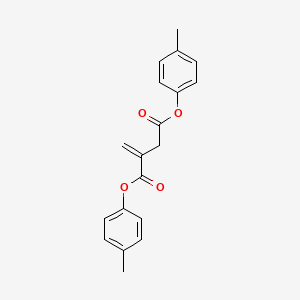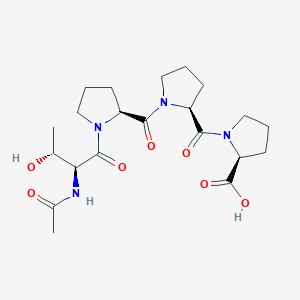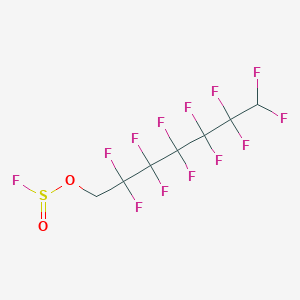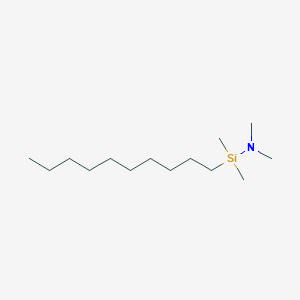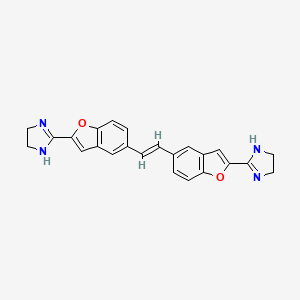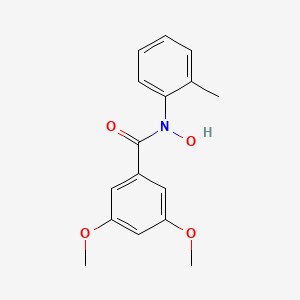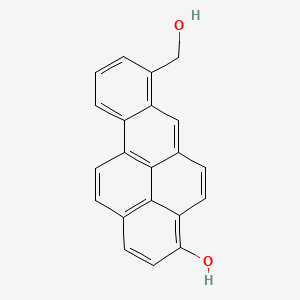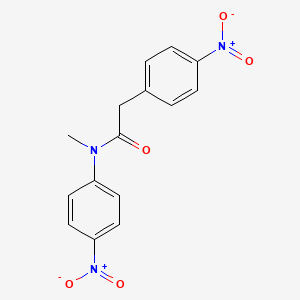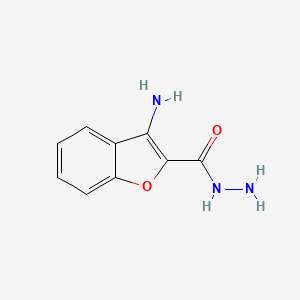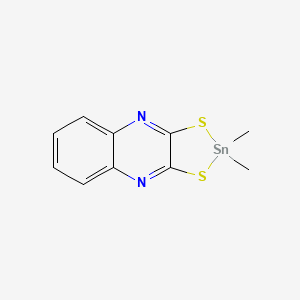
(2,3-Quinoxalinyldithio)dimethyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyltin(2+);quinoxaline-2,3-dithiolate is a coordination compound that combines the organotin moiety dimethyltin(2+) with the heterocyclic ligand quinoxaline-2,3-dithiolate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyltin(2+);quinoxaline-2,3-dithiolate typically involves the reaction of dimethyltin dichloride with quinoxaline-2,3-dithiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for dimethyltin(2+);quinoxaline-2,3-dithiolate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyltin(2+);quinoxaline-2,3-dithiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The tin center can participate in substitution reactions, where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or thiolates can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tin complexes, while reduction could produce lower oxidation state species. Substitution reactions typically result in the replacement of one or more ligands on the tin center.
Applications De Recherche Scientifique
Dimethyltin(2+);quinoxaline-2,3-dithiolate has several scientific research applications:
Mécanisme D'action
The mechanism by which dimethyltin(2+);quinoxaline-2,3-dithiolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline-2,3-dithiolate ligand can coordinate to metal centers in enzymes, potentially inhibiting their activity. Additionally, the organotin moiety can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(quinoxaline-2,3-dithiolato)cuprate: This compound features a similar quinoxaline-2,3-dithiolate ligand but coordinated to copper instead of tin.
Quinoxaline-2,3-dithiolate complexes with other metals: These include complexes with metals such as molybdenum and tungsten, which exhibit different chemical and physical properties.
Uniqueness
Dimethyltin(2+);quinoxaline-2,3-dithiolate is unique due to the combination of the organotin moiety with the quinoxaline-2,3-dithiolate ligand. This combination imparts distinct electronic and structural properties, making it suitable for specific applications in catalysis, materials science, and medicinal chemistry .
Propriétés
Numéro CAS |
73927-90-9 |
|---|---|
Formule moléculaire |
C10H10N2S2Sn |
Poids moléculaire |
341.0 g/mol |
Nom IUPAC |
2,2-dimethyl-[1,3,2]dithiastannolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H6N2S2.2CH3.Sn/c11-7-8(12)10-6-4-2-1-3-5(6)9-7;;;/h1-4H,(H,9,11)(H,10,12);2*1H3;/q;;;+2/p-2 |
Clé InChI |
KNJCUWPTKOCFRS-UHFFFAOYSA-L |
SMILES canonique |
C[Sn]1(SC2=NC3=CC=CC=C3N=C2S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



